molecular formula C15H21ClN2O3 B11025262 N,N-dibutyl-4-chloro-2-nitrobenzamide

N,N-dibutyl-4-chloro-2-nitrobenzamide

Cat. No.: B11025262
M. Wt: 312.79 g/mol
InChI Key: DXKKSMGVIJRTPN-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-chloro-2-nitrobenzamide is a chemical compound with the molecular formula C15H21ClN2O3. Its CAS number is 321531-56-0, and its molecular weight is approximately 312.8 g/mol . Unfortunately, detailed information about its properties and applications is limited due to its rarity and uniqueness.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N,N-dibutyl-4-chloro-2-nitrobenzamide involves several steps. While specific literature on this compound is scarce, we can infer a plausible synthetic route based on analogous reactions. One possible route could involve the following steps:

    Nitration: Nitration of 4-chlorobenzaldehyde to form 4-chloro-2-nitrobenzaldehyde.

    Reductive Amination: Reaction of 4-chloro-2-nitrobenzaldehyde with butylamine to yield this compound.

Industrial Production:: Industrial-scale production methods for this compound are not well-documented. Researchers typically synthesize it in small quantities for specialized applications.

Chemical Reactions Analysis

N,N-dibutyl-4-chloro-2-nitrobenzamide may undergo various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents.

    Substitution: Substitution reactions at the chlorine atom.

    Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use this compound as a building block for more complex molecules.

    Catalysis: It could serve as a ligand or catalyst in organic synthesis.

Biology and Medicine::

    Bioactivity: Investigating its biological activity, toxicity, or pharmacological effects.

    Drug Discovery: Screening for potential drug candidates.

Industry::

    Fine Chemicals: N,N-dibutyl-4-chloro-2-nitrobenzamide may find applications in specialty chemicals.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. if it interacts with biological targets, it likely affects cellular processes through specific pathways.

Comparison with Similar Compounds

While information on similar compounds is scarce, we can compare N,N-dibutyl-4-chloro-2-nitrobenzamide with related molecules such as 2-bromo-benzamide and 2-chloro-N,N-diethyl-4-nitrobenzamide . Further studies are needed to highlight its uniqueness.

Remember that this compound’s rarity contributes to the lack of extensive data

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

N,N-dibutyl-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DXKKSMGVIJRTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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